molecular formula C26H14 B087117 Dibenzo[b,pqr]perylene CAS No. 190-95-4

Dibenzo[b,pqr]perylene

Cat. No. B087117
CAS RN: 190-95-4
M. Wt: 326.4 g/mol
InChI Key: UJPJAAQMHAHWRM-UHFFFAOYSA-N
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Description

Dibenzo[b,pqr]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a molecular weight of 326.3894 .


Molecular Structure Analysis

The molecular structure of Dibenzo[b,pqr]perylene consists of 26 carbon atoms and 14 hydrogen atoms . It contains a total of 46 bonds, including 32 non-H bonds, 32 multiple bonds, 32 aromatic bonds, 7 six-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .


Physical And Chemical Properties Analysis

Dibenzo[b,pqr]perylene has a molecular weight of 326.3894 . Its ionization energy has been determined to be 7.12 eV .

Scientific Research Applications

  • Identification in Fuel Products : Dibenzo[b,pqr]perylene has been identified among the supercritical pyrolysis products of toluene and a Fischer-Tropsch synthetic jet fuel. High-pressure liquid chromatography with ultraviolet-visible (UV) diode-array and mass spectrometric detection was used for this purpose (Oña & Wornat, 2008).

  • Photophysical Properties : A derivative, dibenzo[a,f]perylene bisimide, was synthesized to study the effects of introducing a dibenzo-fused structure to the perylene moiety. This compound displayed interesting properties, such as an absorption band at 735 nm with a shoulder band reaching 900 nm, indicating potential applications in dye technology (Chaolumen et al., 2014).

  • Photooxygenation Studies : The photooxygenation of dibenzo[a,j]perylene was investigated, where its endoperoxide was formed and analyzed. This research contributes to the understanding of photochemical reactions involving such hydrocarbons (Kajiwara et al., 1979).

  • Organic Magnetic Polymer Research : An ab initio SCF-MO calculation was performed on a modified perylene compound, including dibenzo[b,pqr]perylene, for the development of a pure organic magnetic polymer. This research explores the quantum chemical aspects and magnetic properties of such compounds (Maiti, 2009).

  • Spectroscopy and Quantum Chemical Studies : Polarized spectroscopy and quantum chemical studies were conducted on dibenzo[cd,lm]perylene and tribenzo[a,cd,lm]perylene. These studies provide insights into the polarization of transitions and the geometry change in the excited singlet state of these compounds (Marczyk et al., 1996).

  • Organic Photovoltaics : Dibenzo[b,pqr]perylene derivatives have been used in organic photovoltaic research. For instance, the self-organization of liquid crystalline and crystalline-conjugated materials, including perylene dyes, was used to create optimized structures for photodiodes, demonstrating the potential of these compounds in solar energy applications (Schmidt‐Mende et al., 2001).

Safety And Hazards

While specific safety and hazard data for Dibenzo[b,pqr]perylene is not available, it’s important to handle all chemicals with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Dibenzo[b,pqr]perylene and similar compounds have potential applications in the field of photovoltaics. For example, a study found that Dibenzo-tetraphenyl diindeno perylene could be used as a hole transport layer for high-bandgap perovskite solar cells .

properties

IUPAC Name

heptacyclo[12.12.0.02,11.03,8.04,25.015,20.021,26]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21(26),22,24-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-2-7-18-17(6-1)19-9-4-10-21-20-8-3-5-15-11-12-16-13-14-22(18)26(25(19)21)24(16)23(15)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPJAAQMHAHWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C5=C(C=CC6=C5C(=CC=C6)C7=CC=CC(=C74)C2=C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172463
Record name Dibenzo(b,pqr)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[b,pqr]perylene

CAS RN

190-95-4
Record name Dibenzo(b,pqr)perylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,pqr)perylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JO Oña-Ruales, Y Ruiz-Morales, SA Wise - Journal of Chromatography A, 2016 - Elsevier
A methodology for the characterization of groups of polycyclic aromatic hydrocarbons (PAHs) using a combination of normal phase liquid chromatography with ultraviolet–visible …
Number of citations: 21 www.sciencedirect.com
JO Oña, MJ Wornat - Polycyclic Aromatic Compounds, 2008 - Taylor & Francis
Using high-pressure liquid chromatography with ultraviolet-visible (UV) diode-array and mass spectrometric detection, we have analyzed the supercritical pyrolysis products of toluene …
Number of citations: 12 www.tandfonline.com
K Hiruta, S Tokita, K Nishimoto - Dyes and pigments, 1998 - Elsevier
For Pariser-Parr-Pople molecular orbital (PPP MO) calculations of the excitation energies of the p-band of polycyclic aromatic hydrocarbons (PAHs), the spectrochemical softness …
Number of citations: 5 www.sciencedirect.com
WJ Simonsick, RA Hites - Analytical Chemistry, 1986 - ACS Publications
Charge exchange chemical Ionization meet spectrometry (CE/CI) MS has been used to analyze high molecular weight polycyclic aromatic hydrocarbons (PAH) isolated from a carbon …
Number of citations: 45 pubs.acs.org
JL Shultz, RA Friedel, AG Sharkey - 1967 - books.google.com
Mass spectrometric analyses were obtained for naphthalene and anthracene oils, heavy creosote, and three fractions of a pitch. The average molecular weight, aromaticity, and mean …
Number of citations: 9 books.google.com
J Happold, HH Grotheer… - Rapid Communications in …, 2007 - Wiley Online Library
Samples were drawn from sooting premixed low‐pressure ethylene oxygen flames and investigated through photoionization mass spectrometry using either KrF or ArF lasers as the …
JC Fetzer - 2000 - books.google.com
Polycyclic aromatic hydrocarbons (PAHs) are the first type of chemicals that were ever discovered to cause cancer in humans. They are found in cigarette smoke, in barbecued and …
Number of citations: 167 books.google.com
JO Oña-Ruales, Y Ruiz-Morales - The Journal of Physical …, 2014 - ACS Publications
The positions of maximum absorbance for the p and β bands of the UV–vis spectra of the benzenoid polycyclic aromatic hydrocarbons, PAHs, with molecular formula C 32 H 16 have …
Number of citations: 13 pubs.acs.org
O Mathieu, G Frache, N Djebaïli-Chaumeix… - Proceedings of the …, 2007 - Elsevier
The present work addresses the soot formation parameters behind reflected shock waves and the identification of adsorbed species on their surface. Soot induction delay times and …
Number of citations: 59 www.sciencedirect.com
JBF Lloyd - Journal of the Forensic Science Society, 1971 - Elsevier
Luminescent components of automobile engine oils, petrols and exhaust soots have been separated and identified by gradient elution liquid chromatography in narrow bore columns …
Number of citations: 61 www.sciencedirect.com

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